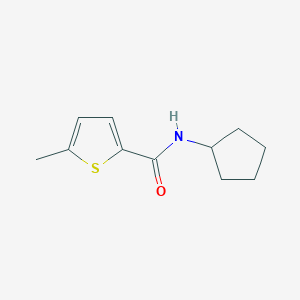![molecular formula C22H22N2O3 B5225184 2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone](/img/structure/B5225184.png)
2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. The compound is also known as ER-β ligand and has been extensively studied for its action on estrogen receptor beta (ER-β).
作用机制
The mechanism of action of 2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone involves its interaction with ER-β. The compound binds to the ligand-binding domain of ER-β and induces a conformational change that leads to the recruitment of coactivator proteins and subsequent transcriptional activation of target genes. The compound can also act as an antagonist and inhibit the transcriptional activity of ER-β.
Biochemical and physiological effects:
The compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells and induce apoptosis in vitro. It has also been shown to increase bone mineral density and prevent bone loss in animal models of osteoporosis. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
The compound has several advantages for lab experiments. It has a high affinity for ER-β and can be used as a tool compound to study the role of ER-β in various physiological processes. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, the compound has some limitations for lab experiments. It has low solubility in aqueous solutions and can be difficult to dissolve in some solvents. The compound also has a relatively short half-life and can degrade quickly in biological systems.
未来方向
There are several future directions for research on 2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone. One direction is to study the compound's potential use in the treatment of breast cancer and other estrogen-related disorders. Another direction is to study the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to understand the compound's mechanism of action and its effects on various physiological processes.
合成方法
The synthesis of 2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone involves a multi-step process. The starting material for the synthesis is 2-bromoethyl phenyl ether, which is reacted with 1H-indole-3-carboxaldehyde to form 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with pyrrolidine and acetic anhydride to form the final product.
科学研究应用
The compound has been extensively studied for its potential pharmacological applications. It has been shown to have a high affinity for ER-β and can act as an agonist or antagonist depending on the context. ER-β is a nuclear receptor that is expressed in various tissues and is involved in a wide range of physiological processes, including cell proliferation, differentiation, and apoptosis. The compound has been studied for its potential use in the treatment of breast cancer, osteoporosis, and other estrogen-related disorders.
属性
IUPAC Name |
1-[1-(2-phenoxyethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(22(26)23-12-6-7-13-23)19-16-24(20-11-5-4-10-18(19)20)14-15-27-17-8-2-1-3-9-17/h1-5,8-11,16H,6-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSHZLYHIMYQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]dimethylamine oxalate](/img/structure/B5225109.png)
![5-(4-chlorophenyl)-4-[4-(4-ethoxybenzyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5225112.png)
![3-[(4,5-diphenyl-1,3-thiazol-2-yl)(phenyl)amino]propanenitrile](/img/structure/B5225118.png)
![2-[isopropyl(methyl)amino]ethyl 4-chlorobenzoate hydrochloride](/img/structure/B5225119.png)
![ethyl 4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoate](/img/structure/B5225143.png)
![(3,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5225149.png)

![4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5225166.png)
![ethyl {[3-(1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5225180.png)
![4-allyl-1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5225182.png)
![5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225203.png)
![1-(2-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5225211.png)
![3-amino-2-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B5225213.png)